An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-benzylpiperidine-3-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-benzylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 1-benzylpiperidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The benzylpiperidine scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets within the central nervous system.[1] This document details plausible synthetic routes, predicted characterization data based on analogous compounds, and discusses the potential pharmacological relevance of this molecule.
Physicochemical Properties
Methyl 1-benzylpiperidine-3-carboxylate is an organic compound with the following properties:
| Property | Value | Reference |
| CAS Number | 50585-91-6 | [2] |
| Molecular Formula | C₁₄H₁₉NO₂ | [2] |
| Molecular Weight | 233.31 g/mol | [2] |
| Boiling Point | 108-110 °C (at 1 Torr) | [2] |
| Purity | Typically available at ≥95% |
Synthesis of Methyl 1-benzylpiperidine-3-carboxylate
Two primary synthetic strategies are viable for the preparation of Methyl 1-benzylpiperidine-3-carboxylate: N-alkylation of methyl piperidine-3-carboxylate (methyl nipecotate) and reductive amination of benzaldehyde with methyl piperidine-3-carboxylate .
Synthesis Workflow
Experimental Protocols
1. N-Alkylation of Methyl piperidine-3-carboxylate
This method involves the direct alkylation of the secondary amine of the piperidine ring with a benzyl halide.
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Materials:
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Methyl piperidine-3-carboxylate (Methyl nipecotate)
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Benzyl bromide
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:
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To a solution of methyl piperidine-3-carboxylate (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).
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Stir the mixture at room temperature for 15-30 minutes.
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Add benzyl bromide (1.1-1.2 equivalents) dropwise to the suspension.
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Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford Methyl 1-benzylpiperidine-3-carboxylate.
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2. Reductive Amination
This two-step, one-pot procedure involves the formation of an intermediate imine from methyl piperidine-3-carboxylate and benzaldehyde, followed by its reduction.
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Materials:
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Methyl piperidine-3-carboxylate (Methyl nipecotate)
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Benzaldehyde
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Dichloromethane (DCM)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:
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Dissolve methyl piperidine-3-carboxylate (1 equivalent) and benzaldehyde (1-1.1 equivalents) in DCE or THF.
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Stir the solution at room temperature for 1-2 hours to facilitate imine formation.
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Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product via column chromatography to yield Methyl 1-benzylpiperidine-3-carboxylate.
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Characterization of Methyl 1-benzylpiperidine-3-carboxylate
Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Peaks |
| ¹H NMR | * 7.20-7.40 ppm (m, 5H): Aromatic protons of the benzyl group. |
| * 3.60-3.70 ppm (s, 3H): Methyl ester protons (-COOCH₃). | |
| * 3.50-3.60 ppm (s, 2H): Benzylic protons (-CH₂-Ph). | |
| * 1.50-3.20 ppm (m, 9H): Piperidine ring protons. | |
| ¹³C NMR | * ~174 ppm: Carbonyl carbon of the ester. |
| * ~138 ppm: Quaternary aromatic carbon of the benzyl group. | |
| * ~129, ~128, ~127 ppm: Aromatic carbons of the benzyl group. | |
| * ~63 ppm: Benzylic carbon (-CH₂-Ph). | |
| * ~52-58 ppm: Piperidine ring carbons adjacent to the nitrogen. | |
| * ~51 ppm: Methyl ester carbon (-COOCH₃). | |
| * ~24-45 ppm: Other piperidine ring carbons. | |
| FT-IR (cm⁻¹) | * ~3000-2800: C-H stretching (aliphatic and aromatic). |
| * ~1735: C=O stretching of the ester. | |
| * ~1600, ~1495, ~1450: C=C stretching of the aromatic ring. | |
| * ~1200-1100: C-O stretching of the ester. | |
| * ~740, ~700: C-H out-of-plane bending for a monosubstituted benzene ring. | |
| Mass Spectrometry (m/z) | * 233 (M⁺): Molecular ion peak. |
| * 91: Tropylium ion ([C₇H₇]⁺), a characteristic fragment of benzyl compounds. | |
| * 142: Fragment corresponding to the loss of the benzyl group. | |
| * 174: Fragment corresponding to the loss of the methoxycarbonyl group. |
Logical Relationship of Mass Spectrometry Fragmentation
Potential Pharmacological Relevance and Drug Development Applications
The piperidine nucleus is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs.[3] Specifically, the N-benzylpiperidine motif is frequently utilized in the design of compounds targeting the central nervous system.[4] Derivatives of benzylpiperidine have been investigated for a variety of pharmacological activities, including but not limited to:
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Cholinesterase Inhibition: Some benzylpiperidine derivatives have shown potential as acetylcholinesterase (AChE) inhibitors, which are a cornerstone in the treatment of Alzheimer's disease.[5]
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Monoamine Reuptake Inhibition: The benzylpiperidine scaffold is found in compounds that act as monoamine reuptake inhibitors, affecting neurotransmitters like dopamine, norepinephrine, and serotonin.[6]
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Sigma (σ) Receptor Modulation: A significant number of benzylpiperidine derivatives exhibit high affinity for sigma receptors, which are implicated in various neurological and psychiatric disorders.[1]
The presence of the methyl carboxylate group at the 3-position of the piperidine ring in Methyl 1-benzylpiperidine-3-carboxylate offers a versatile handle for further chemical modifications. This allows for the exploration of structure-activity relationships (SAR) by introducing diverse functionalities, potentially leading to the discovery of novel therapeutic agents. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or other derivatives. This flexibility makes Methyl 1-benzylpiperidine-3-carboxylate a valuable building block for drug discovery and development programs.[7]
Conclusion
This technical guide has outlined the key aspects of the synthesis and characterization of Methyl 1-benzylpiperidine-3-carboxylate. While a specific, detailed experimental protocol from a peer-reviewed journal was not identified in the conducted search, plausible and well-established synthetic routes through N-alkylation and reductive amination have been presented. The predicted characterization data, based on analogous structures, provides a solid foundation for the identification and analysis of this compound. The established importance of the benzylpiperidine scaffold in medicinal chemistry suggests that Methyl 1-benzylpiperidine-3-carboxylate is a promising starting point for the development of novel therapeutics, particularly for central nervous system disorders. Further research is warranted to fully elucidate its biological activity and therapeutic potential.
References
- 1. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]
- 2. indiamart.com [indiamart.com]
- 3. N-Benzyl-r-2,c-6-diphenylpiperidines: Synthesis, spectral characterization, conformational analysis and evaluation of b… [ouci.dntb.gov.ua]
- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
